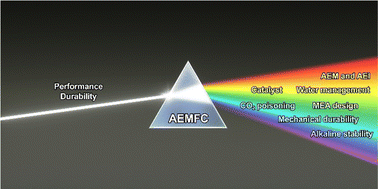Powering the hydrogen future: current status and challenges of anion exchange membrane fuel cells
Energy & Environmental Science Pub Date: 2023-11-02 DOI: 10.1039/D3EE01768K
Abstract
Hydrogen energy and related technologies are essential for combating climate change and meeting the growing energy demands. Despite being considered a key technology, proton exchange membrane fuel cells (PEMFCs) are yet to overcome their dependence on noble-metal catalysts, hindering progress toward a hydrogen economy. Recently, anion exchange membrane fuel cells (AEMFCs) have emerged as promising alternatives to PEMFCs owing to the use of inexpensive metals for both the catalysts and bipolar plates in alkaline environments. Although the AEMFC technology has achieved tremendous progress in materials development, several chronic problems need to be addressed. This review presents a comprehensive overview of the critical issues in the development of AEMFCs and the previous efforts made to resolve them. In addition, a comparative analysis between PEMFCs and AEMFCs is performed to diagnose the current status of AEMFCs from a practical perspective and to propose potential avenues for future development.


Recommended Literature
- [1] Contents pages
- [2] Back cover
- [3] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [4] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [5] Inside back cover
- [6] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [7] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [8] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [9] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [10] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 178064-02-3









